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molecular formula C9H6O3 B1208506 Homophthalic anhydride CAS No. 703-59-3

Homophthalic anhydride

Cat. No. B1208506
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874443

Procedure details

Placed in a 20 ml bottle were one of the small (0.241 g of mixed amino acid resin) tea-bags and one of the control (18 micromoles of glycine) tea-bags. The two tea-bags were treated with a solution of benzaldehyde (0.508 ml, 5 mmoles) and anhydrous trimethylorthoformate (1.094 ml, 10 mmoles) in anhydrous DMF (9 ml). After shaking for 3 hrs the packet was washed with anhydrous DMF (3×8 ml). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 ml, 0.3 mmoles) was prepared in chloroform (10 ml) and added to the tea-bag. After shaking at room temperature for 15.5 hrs the packet was washed with DMF (6×30 ml) and DCM (4×30 ml) and dried at room temperature. The remaining 37 tea-bags of mixed resin were each paired with one glycine control tea-bag and reacted as above in 37 separate reactions with the following aldehydes: 1, 4-benzodioxan-6-carboxaldehyde, 1-methylindole-3-carboxaldehyde, 2,3-difluorobenzaldehyde, 2-bromobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, 2-furaldehyde, 2-imidazolecarboxaldehyde, 2-naphthaldehyde, 2-pyridinecarboxaldehyde, 2-thiophenecarboxaldehyde, 3,4-dichlorobenzaldehyde, 3,5-bis(trifluoromethyl)benzaldehyde, 3,5-dihydroxybenzaldehyde, 3,5-dimethoxybenzaldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde, 3-(4-methoxyphenoxy)benzaldehyde, 3-furaldehyde, 3-hydroxybenzaldehyde, 3-methyl-4-methoxybenzaldehyde, 3-methylbenzaldehyde, 3-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, 3-thiophenecarboxaldehyde, 4-(3-dimethylaminopropoxy)benzaldehyde, 4-(dimethylamino)benzaldehyde, 4-(methylthio)benzaldehyde, 4-(trifluoromethyl)benzaldehyde, 4-biphenylcarboxaldehyde, 4-bromo-2-thiophenecarboxaldehyde, 4-cyanobenzaldehyde, 4-methoxy-1-naphthaldehyde, 4-nitrobenzaldehyde, 4-pyridinecarboxaldehyde,5-(hydroxymethyl)-2-furaldehyde, 5-bromo-4-hydroxy-3-methoxybenzaldehyde, 5-nitro-2-furaldehyde and 6-methyl-2-pyridine-carboxaldehyde. The large tea-bag containing 1.204 g (900 micromoles total of mixed amino acids) of resin was reacted with 3,5-dimethoxybenzaldehyde in the same manner, but on a five times larger scale of all reagents and solvents and with no control tea-bag.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 mL
Type
catalyst
Reaction Step One
[Compound]
Name
amino acid
Quantity
0.241 g
Type
reactant
Reaction Step Two
Quantity
0.508 mL
Type
reactant
Reaction Step Three
Quantity
1.094 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
18 μmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O:10][CH:11]([O:14]C)OC.[CH3:16]N(C=O)C>C(Cl)(Cl)Cl.NCC(O)=O.C(N(CC)CC)C>[C:11]1(=[O:14])[O:10][C:1](=[O:8])[C:2]2=[CH:7][CH:6]=[CH:5][CH:4]=[C:3]2[CH2:16]1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.044 mL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
amino acid
Quantity
0.241 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.508 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1.094 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
18 μmol
Type
catalyst
Smiles
NCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After shaking for 3 hrs the packet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with anhydrous DMF (3×8 ml)
ADDITION
Type
ADDITION
Details
added to the tea-bag
STIRRING
Type
STIRRING
Details
After shaking at room temperature for 15.5 hrs the packet
Duration
15.5 h
WASH
Type
WASH
Details
was washed with DMF (6×30 ml) and DCM (4×30 ml)
CUSTOM
Type
CUSTOM
Details
dried at room temperature
CUSTOM
Type
CUSTOM
Details
each paired with one glycine control tea-bag and reacted as above in 37
CUSTOM
Type
CUSTOM
Details
separate reactions with the following aldehydes
ADDITION
Type
ADDITION
Details
The large tea-bag containing 1.204 g (900 micromoles total of mixed amino acids) of resin
CUSTOM
Type
CUSTOM
Details
was reacted with 3,5-dimethoxybenzaldehyde in the same manner

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 801 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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